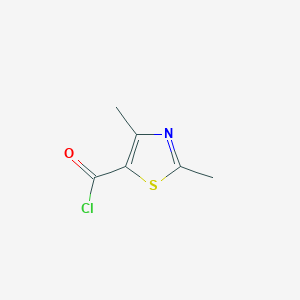

dimethyl-1,3-thiazole-5-carbonyl chloride

Description

Dimethyl-1,3-thiazole-5-carbonyl chloride is a heterocyclic acyl chloride featuring a thiazole core substituted with two methyl groups at positions 2 and 4 (or 4 and 2, depending on nomenclature) and a reactive carbonyl chloride moiety at position 3. This compound is primarily utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, and advanced materials. Its reactivity stems from the electrophilic carbonyl chloride group, enabling nucleophilic substitution reactions with amines, alcohols, or other nucleophiles.

Properties

IUPAC Name |

2,4-dimethyl-1,3-thiazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNOS/c1-3-5(6(7)9)10-4(2)8-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTOMQXXKQNNQIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80562636 | |

| Record name | 2,4-Dimethyl-1,3-thiazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119778-43-7 | |

| Record name | 2,4-Dimethyl-1,3-thiazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of dimethyl-1,3-thiazole-5-carbonyl chloride typically involves the reaction of 2,4-dimethylthiazole with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:

Starting Material: 2,4-Dimethylthiazole

Reagent: Thionyl chloride (SOCl₂)

Conditions: Anhydrous environment, typically at room temperature or slightly elevated temperatures.

Chemical Reactions Analysis

dimethyl-1,3-thiazole-5-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 2,4-dimethylthiazole-5-carboxylic acid.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the thiazole ring can undergo modifications under certain conditions.

Common reagents used in these reactions include bases (e.g., sodium hydroxide for hydrolysis), nucleophiles (e.g., amines for substitution), and oxidizing or reducing agents depending on the desired transformation .

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Pharmaceutical Synthesis : Dimethyl-1,3-thiazole-5-carbonyl chloride serves as a precursor for synthesizing pharmaceutical compounds. It is particularly useful in developing drugs with anticancer and anti-inflammatory properties. For instance, derivatives synthesized from this compound have shown promising results against various cancer cell lines, demonstrating selective cytotoxicity and potential therapeutic benefits .

- Enzyme Inhibition : The compound has been employed to create enzyme inhibitors that target specific biological pathways. Its derivatives have been tested for their effectiveness against enzymes involved in cancer progression and inflammation .

-

Organic Synthesis

- Building Block for Complex Molecules : It is frequently used as an intermediate in synthesizing diverse organic compounds, including heterocycles and other biologically active molecules. The compound's ability to react with nucleophiles allows for the formation of covalent bonds essential for creating complex structures .

- Synthesis of Agrochemicals : Dimethyl-1,3-thiazole-5-carbonyl chloride is also utilized in producing agrochemicals, contributing to the development of new pesticides and herbicides that are more effective and environmentally friendly .

-

Material Science

- Development of Novel Materials : Research has explored the use of this compound in developing materials with specific properties, such as enhanced thermal stability or unique optical characteristics. Its derivatives may be incorporated into polymers or coatings to improve performance in various applications .

Anticancer Activity

A study demonstrated that derivatives of dimethyl-1,3-thiazole-5-carbonyl chloride exhibited significant anticancer activity against several human cancer cell lines. For example, compounds synthesized from this starting material showed IC50 values indicating potent cytotoxic effects on A549 lung adenocarcinoma cells and U251 glioblastoma cells .

Enzyme Inhibition

Research into enzyme inhibitors derived from dimethyl-1,3-thiazole-5-carbonyl chloride revealed their potential in treating inflammatory diseases. Compounds targeting carbonic anhydrase III (CA-III) were synthesized and evaluated for their inhibitory effects. Some derivatives displayed high potency, suggesting their utility in therapeutic applications for conditions like glaucoma and edema .

Mechanism of Action

The mechanism of action of dimethyl-1,3-thiazole-5-carbonyl chloride is primarily related to its ability to interact with biological molecules. The thiazole ring can form hydrogen bonds and π-π interactions with proteins and nucleic acids, influencing their function. The compound may inhibit enzymes or disrupt cellular processes by binding to specific molecular targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between dimethyl-1,3-thiazole-5-carbonyl chloride and related compounds:

Reactivity and Stability

- Electrophilic Reactivity : The carbonyl chloride group in all analogs reacts with nucleophiles, but substituents modulate reactivity. For example, the trifluoromethyl group in 2-Methyl-4-CF₃-thiazole-5-carbonyl chloride () increases electrophilicity compared to dimethyl derivatives due to its electron-withdrawing nature .

- Steric Effects : Bulky groups like phenyl () hinder reaction rates in nucleophilic acyl substitutions, whereas smaller methyl groups (e.g., dimethyl substitution) facilitate faster reactions .

- Thermal Stability : Chlorinated derivatives (e.g., 2-Chloro-thiazole-5-carbonyl chloride, ) exhibit higher thermal stability, making them suitable for high-temperature syntheses .

Commercial Availability and Purity

- Dimethyl-1,3-thiazole-5-carbonyl chloride: Not explicitly listed in the evidence, but analogs like 2-Methyl-4-CF₃-thiazole-5-carbonyl chloride are available at 97% purity () .

- 2-Chloro-1,3-thiazole-5-carbonyl chloride : Sold by Thermo Scientific at 97% purity (), emphasizing its industrial relevance .

- 4-Methyl-2-phenyl derivatives : Available from CymitQuimica with prices ranging from €49/250mg to €103/1g () .

Material Science

Biological Activity

Dimethyl-1,3-thiazole-5-carbonyl chloride, also known as 2,4-dimethylthiazole-5-carbonyl chloride, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of Thiazole Derivatives

Thiazoles are heterocyclic compounds that have been extensively studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the carbonyl chloride functional group in dimethyl-1,3-thiazole-5-carbonyl chloride enhances its reactivity and potential interactions with various biological targets.

Dimethyl-1,3-thiazole-5-carbonyl chloride acts primarily as an acylating agent , modifying proteins through the acylation of amino groups. This modification can alter the function and activity of target proteins, influencing numerous biochemical pathways. The compound's reactive carbonyl group allows it to interact with enzymes and other biomolecules, facilitating various cellular processes.

Cellular Effects

Research indicates that this compound can significantly influence cellular signaling pathways and gene expression. Notably, it has been shown to affect the MAPK/ERK pathway , crucial for cell proliferation and differentiation. Additionally, it modulates gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function .

Antimicrobial Activity

Thiazole derivatives, including dimethyl-1,3-thiazole-5-carbonyl chloride, have demonstrated promising antimicrobial properties. Studies have shown that these compounds exhibit activity against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40 µg/mL |

| P. aeruginosa | 50 µg/mL |

| S. typhi | 45 µg/mL |

| K. pneumoniae | 30 µg/mL |

These findings suggest that dimethyl-1,3-thiazole-5-carbonyl chloride could be a candidate for developing new antimicrobial agents .

Anticancer Activity

Dimethyl-1,3-thiazole-5-carbonyl chloride has also been evaluated for its anticancer potential. In vitro studies indicate that it can inhibit cancer cell growth through various mechanisms:

- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest in cancer cell lines.

- Apoptosis Induction : It promotes apoptosis in tumor cells by activating specific signaling pathways.

- Inhibition of c-Met Phosphorylation : Research has shown that this compound can inhibit c-Met phosphorylation, a key factor in cancer progression .

Case Studies

Several studies have highlighted the efficacy of thiazole derivatives in cancer treatment:

- In one study involving human cancer cell lines, compounds similar to dimethyl-1,3-thiazole-5-carbonyl chloride exhibited IC50 values ranging from 7 to 20 µM against various cancer types. These results underscore the potential of thiazole derivatives as effective anticancer agents .

- Another investigation focused on the compound's effects on murine cancer models demonstrated significant cytotoxicity comparable to established chemotherapeutic agents like cisplatin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.